5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H7ClN2O. It is a pyrazole derivative, characterized by the presence of a chloro group at the 5th position, a cyclopropyl group at the 3rd position, and an aldehyde group at the 4th position of the pyrazole ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures, followed by heating . This reaction results in the chlorination and formylation of the pyrazole ring, yielding the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and other suitable reagents.
Major Products Formed
Oxidation: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and cyclopropyl groups contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-methanol
Uniqueness
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Biological Activity
5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Molecular Formula: C8H8ClN3O
Molecular Weight: 201.67 g/mol
CAS Number: 2740505-58-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit specific pathways involved in inflammation and cancer progression.
Key Mechanisms:
- Enzyme Inhibition: It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Cell Cycle Regulation: It affects cell cycle checkpoints, leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism makes it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential use as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Efficacy:
- Anti-inflammatory Activity:
-
Antimicrobial Testing:
- The compound was tested against common pathogens, showing promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H7ClN2O |
---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyl-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5(3-11)6(9-10-7)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
InChI Key |
OMZPJBMWBGIUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)Cl)C=O |
Origin of Product |
United States |
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